molecular formula C17H15N3O2S B2941523 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide CAS No. 2034533-06-5

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide

Cat. No. B2941523
CAS RN: 2034533-06-5
M. Wt: 325.39
InChI Key: YESCJHWFMLIZIN-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide, also known as FPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPMB is a small molecule that has been shown to exhibit potent biological activity, making it an attractive candidate for further research.

Mechanism Of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. This leads to a cascade of biochemical and physiological effects that ultimately result in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects make it an attractive candidate for the development of new drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide is its potent biological activity, which makes it an attractive candidate for further research. However, there are also limitations associated with its use in lab experiments, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are many future directions for research on N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide, including the development of new drugs based on its structure and the optimization of its pharmacokinetic properties. Other potential areas of research include the identification of new biological targets for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide and the exploration of its potential applications in combination therapy. Overall, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide represents a promising area of research with many potential applications in drug discovery and development.

Synthesis Methods

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide involves several steps, including the coupling of furan-2-ylboronic acid with 2-bromo-3-methylthiobenzamide, followed by the reaction with pyrazin-2-ylmethylamine. This process yields N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide in high yields and purity, making it an ideal starting material for further research.

Scientific Research Applications

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent activity against a variety of biological targets, including kinases, enzymes, and receptors. This makes it an attractive candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23-13-5-2-4-12(10-13)17(21)20-11-14-16(19-8-7-18-14)15-6-3-9-22-15/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESCJHWFMLIZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide

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